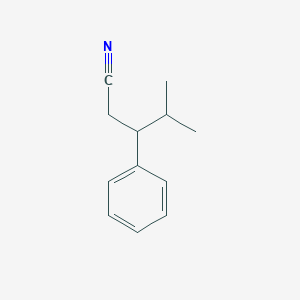

4-methyl-3-phenylpentanenitrile

Description

IUPAC Naming Conventions for 4-Methyl-3-phenylpentanenitrile

The systematic name "this compound" is derived according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC). acdlabs.comteachy.ailibretexts.orglibretexts.orgpressbooks.pub The naming process involves a hierarchical identification of the principal functional group, the parent hydrocarbon chain, and all attached substituents.

The breakdown of the IUPAC name is as follows:

Principal Functional Group: The molecule contains a cyano group (-C≡N), which defines it as a nitrile. acdlabs.comlibretexts.org

Parent Hydrocarbon Chain: The longest continuous carbon chain that includes the carbon atom of the nitrile group is five carbons long. Therefore, the parent name is derived from pentane (B18724).

Suffix: For nitriles, the "-e" from the alkane name is dropped and the suffix "-nitrile" is added. This gives the parent name "pentanenitrile". libretexts.orgpressbooks.pub

Numbering: The carbon chain is numbered starting from the carbon of the nitrile group as carbon 1 (C1).

Substituents: Two substituents are attached to this chain: a phenyl group (-C₆H₅) at position C3 and a methyl group (-CH₃) at position C4.

Final Assembly: The substituents are listed in alphabetical order (methyl, then phenyl), preceded by their locants (position numbers), to form the complete IUPAC name: this compound.

| Component | Identification | Contribution to Name |

|---|---|---|

| Principal Functional Group | -C≡N (Cyano group) | -nitrile (Suffix) |

| Parent Chain | 5-carbon chain (including C from -CN) | Pentane- |

| Substituent 1 | -CH₃ at position 4 | 4-methyl- |

| Substituent 2 | -C₆H₅ at position 3 | 3-phenyl- |

| Final IUPAC Name | This compound |

Analysis of Stereoisomerism and Chirality

Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. libretexts.org The presence of stereoisomerism in this compound is determined by the concept of chirality. A molecule is chiral if it is non-superimposable on its mirror image. libretexts.org

The key to chirality in this molecule is the presence of a chiral center. A chiral center is typically a carbon atom bonded to four different groups. In this compound, the carbon atom at position 3 (C3) is a chiral center because it is attached to:

A hydrogen atom (-H)

A phenyl group (-C₆H₅)

An isopropyl group [-CH(CH₃)₂]

A cyanomethyl group (-CH₂CN)

Since the molecule contains one chiral center, it is chiral and exists as a pair of stereoisomers called enantiomers. wikipedia.org Enantiomers are non-superimposable mirror images of each other. wikipedia.orgvedantu.com The total number of possible stereoisomers for a molecule can be calculated using the formula 2ⁿ, where 'n' is the number of chiral centers. For this compound, with n=1, there are 2¹ = 2 possible stereoisomers.

Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. libretexts.org Their primary distinguishing feature is their interaction with plane-polarized light; one enantiomer will rotate the light in a clockwise direction (+), while the other will rotate it by an equal magnitude in the counter-clockwise direction (-).

| Property | Relationship Between Enantiomers |

|---|---|

| Molecular Formula | Identical |

| Connectivity | Identical |

| Melting/Boiling Point | Identical |

| Solubility (in achiral solvents) | Identical |

| Optical Rotation | Equal in magnitude, opposite in direction |

| Interaction with other chiral molecules | Different |

Configurational Assignment Methodologies

To distinguish between the two enantiomers of this compound, their absolute configuration at the chiral center (C3) must be assigned. The Cahn-Ingold-Prelog (CIP) priority rules are the standard method for this purpose. fiveable.meopenochem.orgwikipedia.org This system assigns a priority (1, 2, 3, or 4) to each of the four groups attached to the chiral center based on atomic number. vanderbilt.eduvanderbilt.edu

The application of the CIP rules to the chiral center of this compound is as follows:

Identify the four groups: The groups attached to C3 are -C₆H₅ (phenyl), -CH(CH₃)₂ (isopropyl), -CH₂CN (cyanomethyl), and -H (hydrogen).

Assign priorities: Priority is determined by the atomic number of the atom directly bonded to the chiral center. If there is a tie, the atoms at the next position are compared until a point of difference is found. wikipedia.orgvanderbilt.edu

Priority 1: -C₆H₅ (Phenyl). The carbon is bonded to two other carbons in the ring.

Priority 2: -CH(CH₃)₂ (Isopropyl). The carbon is bonded to two other carbons. This has a lower priority than the phenyl group because the carbons in the phenyl ring are further bonded to other carbons, while the carbons in the isopropyl group are bonded only to hydrogens.

Priority 3: -CH₂CN (Cyanomethyl). The carbon is bonded to one other carbon and two hydrogens.

Priority 4: -H (Hydrogen). The atom with the lowest atomic number is always the lowest priority.

Once priorities are assigned, the molecule is oriented so that the lowest-priority group (4) points away from the viewer. The direction of the sequence from priority 1 to 2 to 3 is then observed.

If the direction is clockwise , the configuration is assigned as (R) (from the Latin rectus, meaning right).

If the direction is counter-clockwise , the configuration is assigned as (S) (from the Latin sinister, meaning left). openochem.org

Therefore, the two enantiomers of this compound are (R)-4-methyl-3-phenylpentanenitrile and (S)-4-methyl-3-phenylpentanenitrile.

| Priority | Group | Reasoning (Based on Cahn-Ingold-Prelog Rules) |

|---|---|---|

| 1 (Highest) | -C₆H₅ (Phenyl) | Carbon atom is bonded to other carbons with higher-order bonding within the ring. |

| 2 | -CH(CH₃)₂ (Isopropyl) | Carbon atom is bonded to two other carbons. |

| 3 | -CH₂CN (Cyanomethyl) | Carbon atom is bonded to only one other carbon. |

| 4 (Lowest) | -H (Hydrogen) | Atom with the lowest atomic number. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-phenylpentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-10(2)12(8-9-13)11-6-4-3-5-7-11/h3-7,10,12H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFKQBYIVVWVKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC#N)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131-43-7 | |

| Record name | 4-methyl-3-phenylpentanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Methyl 3 Phenylpentanenitrile and Its Analogues

Development of Novel and Efficient Synthetic Pathways

The quest for more efficient and sustainable chemical transformations has driven the development of innovative synthetic routes. These pathways aim to maximize yield and selectivity while minimizing waste and the use of hazardous reagents.

Chemo- and Regioselective Routes

Chemo- and regioselectivity are critical in the synthesis of complex molecules like 4-methyl-3-phenylpentanenitrile, which possesses multiple reactive sites. One strategy involves the use of directing groups or specific catalysts to favor the reaction at a particular functional group or position within the molecule. For instance, in the synthesis of related β,γ-unsaturated nitriles, copper-catalyzed hydroalumination of allenes followed by cyanation with p-toluenesulfonyl cyanide has demonstrated excellent regioselectivity, affording products with α-all-carbon quaternary centers in high yields. beilstein-journals.org This method's success in controlling regioselectivity for complex nitriles suggests its potential applicability to precursors of this compound.

Another approach to achieving regioselectivity is through the functionalization of a pre-existing scaffold. For example, the synthesis of 4-methyl-3-phenylpentanal (B8587632), a potential precursor to the target nitrile, has been reported. This aldehyde could then be converted to the nitrile via its oxime followed by dehydration, a classic method that ensures the nitrile group is introduced at the desired position.

Transition-Metal Catalyzed Approaches

Transition-metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

A prominent method for the synthesis of tertiary benzylic nitriles is the nickel-catalyzed Markovnikov hydrocyanation of α-substituted styrenes. organic-chemistry.org This approach is particularly relevant for the synthesis of this compound analogues. These reactions can proceed without the need for a Lewis acid, which broadens their functional group tolerance. organic-chemistry.org For example, various tertiary benzylic nitriles have been synthesized in good to excellent yields using this methodology. organic-chemistry.org

Rhodium-catalyzed asymmetric hydrocyanation of alkenes has also emerged as a powerful tool. nih.govresearchgate.net This method allows for the enantioselective synthesis of chiral nitriles from a variety of alkene substrates, including mono-substituted, 1,2-disubstituted, and 1,1-disubstituted alkenes. nih.govresearchgate.netsci-hub.se The use of chiral ligands is crucial for achieving high enantioselectivity. wikipedia.org

Copper-catalyzed reactions have also been employed in the transformation of nitriles. For instance, the copper-catalyzed N-arylation of alkyl nitriles with diaryliodonium salts provides a route to N-arylacetamides. rsc.org While this is a transformation of the nitrile group, it highlights the utility of copper catalysis in this area of chemistry.

The following table summarizes representative examples of transition-metal catalyzed synthesis of nitriles, which could be adapted for this compound.

| Catalyst System | Substrate Type | Product Type | Yield (%) | Reference |

| Ni(cod)₂ / L | α-Substituted Styrenes | Tertiary Benzylic Nitriles | Good to Excellent | organic-chemistry.org |

| Rh(CO)₂acac / L | Alkenes | Chiral Nitriles | up to 95 | nih.govsci-hub.se |

| Cu(OTf)₂ | Alkyl Nitriles | N-Arylacetamides | up to 95 | rsc.org |

| *L represents a specific ligand. |

Electro-Organic Synthesis Modalities

Electro-organic synthesis offers a green and sustainable alternative to traditional chemical methods by using electricity to drive chemical reactions. nih.gov This approach can often be performed under mild conditions without the need for stoichiometric chemical oxidants or reductants. acs.org

The electrochemical synthesis of nitriles can be achieved through various pathways, including the oxidation of primary amines. nih.govacs.org Mediators such as TEMPO (2,2,6,6-tetramethylpiperidin-1-yloxyl) and its derivatives can be used to facilitate the electrooxidation of amines to nitriles with high efficiency. nih.gov The direct electrochemical synthesis of nitriles from oximes has also been reported, using inexpensive electrode materials like lead and graphite (B72142) in an undivided cell. acs.org

A merger of electrocatalysis with transition metal catalysis has also been explored. For instance, the combination of cobalt-catalyzed hydrogen-atom transfer (HAT) and copper-catalyzed radical cyanation has been used for the asymmetric hydrocyanation of alkenes. acs.org

Biocatalytic and Enzymatic Transformations

Biocatalysis utilizes enzymes or whole-cell microorganisms to perform chemical transformations with high selectivity and under mild, environmentally benign conditions. chemistryviews.org

For the synthesis of chiral nitriles, several classes of enzymes have shown significant promise. Aldoxime dehydratases can catalyze the enantioselective dehydration of racemic aldoximes to produce enantiomerically enriched nitriles. chemistryviews.org This cyanide-free method is particularly attractive from a green chemistry perspective. The enantioselectivity can often be controlled by using either the (E)- or (Z)-isomer of the aldoxime substrate. chemistryviews.org

Halohydrin dehalogenases (HHDHs) have been employed for the enantioselective cyanation of epoxides using cyanohydrins as the cyanide source, yielding chiral β-hydroxy nitriles with excellent optical purity. bohrium.comacs.org This method has been successfully applied to a range of aryl and alkyl epoxides. bohrium.com

The following table provides examples of biocatalytic methods for the synthesis of chiral nitriles.

| Enzyme | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Aldoxime Dehydratase | Racemic Aldoximes | Chiral Nitriles | >90% | chemistryviews.org |

| Halohydrin Dehalogenase | Epoxides | Chiral β-Hydroxy Nitriles | up to >99% | bohrium.comacs.org |

| AdhS / HHDH (biphasic bioelectrocatalysis) | Ethyl 4-chloroacetoacetate | (R)-ethyl-4-cyano-3-hydroxybutyrate | 81.2% | nih.gov |

Stereoselective Synthesis of Enantiopure this compound

The presence of a stereocenter at the 3-position of this compound makes its stereoselective synthesis a significant challenge. The development of methods to control this stereochemistry is crucial for accessing enantiopure forms of the molecule.

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral molecules. In the context of this compound, the key C-C bond formation that establishes the chiral center can be rendered asymmetric.

Asymmetric hydrocyanation of a suitable alkene precursor, such as (E/Z)-4-methyl-3-phenylpent-2-ene, using a chiral transition-metal catalyst is a direct approach. wikipedia.org Chiral nickel or rhodium complexes with specifically designed chiral ligands have been shown to be effective in the asymmetric hydrocyanation of various alkenes. sci-hub.sewikipedia.org The enantioselectivity of these reactions is highly dependent on the choice of the chiral ligand and the reaction conditions. For example, the synthesis of naproxen (B1676952) involves an asymmetric hydrocyanation step where a specific phosphinite ligand leads to the desired S-enantiomer with high stereoselectivity. wikipedia.org

Another strategy involves the catalytic asymmetric synthesis of secondary nitriles through the cross-coupling of a racemic α-halonitrile with an organometallic reagent in the presence of a chiral catalyst. nih.gov While this method has been explored for the synthesis of α-alkyl-α-arylnitriles, its application to β-chiral nitriles like this compound would require a different substrate design.

The stereoselective synthesis of all four stereoisomers of 4-methyl-3-heptanol (B77350) has been achieved using chiral RAMP and SAMP reagents, which are chiral auxiliaries. researchgate.net A similar strategy could be envisioned for the synthesis of a chiral ketone precursor to this compound, which could then be converted to the nitrile.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a powerful and well-established strategy for inducing stereoselectivity in the synthesis of complex molecules. numberanalytics.com A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

For the synthesis of a chiral nitrile like this compound, a common approach involves the asymmetric alkylation of a carboxylic acid derivative bearing a chiral auxiliary. One of the most effective classes of auxiliaries for this purpose is the pseudoephedrine or pseudoephenamine family. nih.gov For instance, an amide can be formed between a carboxylic acid and (1S,2S)-pseudoephenamine. Deprotonation of this amide with a strong base like lithium diisopropylamide (LDA) generates a chiral enolate, which then reacts with an alkylating agent. The steric hindrance provided by the auxiliary directs the incoming electrophile to a specific face of the enolate, leading to the formation of one diastereomer in high excess.

Subsequent removal of the auxiliary is required to yield the final product. This can be achieved through acidic or basic hydrolysis to furnish the corresponding enantiomerically enriched carboxylic acid, which can then be converted to the nitrile. nih.gov Common methods for converting a carboxylic acid to a nitrile include transformation into a primary amide followed by dehydration with reagents like phosphorus(V) oxide (P₄O₁₀), or via a one-pot reaction with a sulfonamide and a dehydrating agent. chemguide.co.uklibretexts.org

The table below illustrates the effectiveness of pseudoephenamine as a chiral auxiliary in alkylation reactions that form challenging quaternary stereocenters, a testament to its high degree of stereocontrol which is applicable to the synthesis of related tertiary centers.

Table 1: Diastereoselective Alkylation using Pseudoephenamine Auxiliary

| Substrate (Amide of Pseudoephenamine) | Electrophile | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|

| α-methyl-α-phenylacetamide | Methyl Iodide | ≥19:1 | nih.gov |

| α-ethyl-α-phenylacetamide | Methyl Iodide | ≥19:1 | nih.gov |

| α-methyl-α-phenylacetamide | Ethyl Iodide | ≥19:1 | nih.gov |

| α-methyl-α-(2-naphthyl)acetamide | Methyl Iodide | ≥19:1 | nih.gov |

This table showcases the high diastereoselectivity achieved in the formation of quaternary carbon centers using a pseudoephenamine chiral auxiliary, demonstrating the method's potential for creating complex chiral structures.

Enantioselective Hydrocyanation Strategies

Enantioselective hydrocyanation of alkenes represents one of the most direct and atom-economical methods for synthesizing chiral nitriles. This reaction involves the addition of a hydrogen atom and a cyanide group across a carbon-carbon double bond, typically catalyzed by a transition metal complex bearing a chiral ligand. nih.gov Nickel-based catalysts, in particular, have been extensively studied for this transformation. researchgate.net

The seminal work in this area often employed hydrogen cyanide (HCN) as the cyanide source, a highly toxic and volatile gas, which presents significant handling challenges. nih.govchemrxiv.org Modern strategies focus on developing safer, in-situ sources of cyanide or cyanide-free protocols. For the synthesis of this compound, a suitable precursor would be an alkene such as 4-methyl-3-phenyl-1-pentene. The hydrocyanation reaction would install the nitrile group at the C1 position, directly forming the target molecule.

Recent advancements have introduced dual-catalyst systems that avoid the direct use of cyanide. For example, a palladium and copper hydride (CuH) dual-catalyzed protocol has been developed for the asymmetric hydrocyanation of vinyl arenes. nih.gov In this system, an oxazole (B20620) functions as a nitrile equivalent. The reaction proceeds through an initial enantioselective hydroarylation of the alkene, followed by a sequence that deconstructs the oxazole to reveal the nitrile functional group under mild conditions. nih.gov This approach not only enhances safety by avoiding HCN but also broadens the scope of applicable substrates.

The table below summarizes results for the enantioselective hydrocyanation of various terminal allenes using a nickel(0) catalyst system, demonstrating the high yields and enantioselectivities achievable with modern catalytic methods.

Table 2: Nickel-Catalyzed Enantioselective Hydrocyanation of Terminal Allenes

| Allene Substrate | Catalyst System | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |

|---|---|---|---|---|

| Cyclohexylallene | Ni(COD)₂ / Biphephos | 93 | 92:8 | researchgate.net |

| tert-Butylallene | Ni(COD)₂ / Biphephos | 84 | 93:7 | researchgate.net |

| Phenylallene | Ni(COD)₂ / Biphephos | 91 | 93:7 | researchgate.net |

| 4-Methoxyphenylallene | Ni(COD)₂ / Biphephos | 92 | 92:8 | researchgate.net |

This table highlights the efficiency and selectivity of a Nickel(0)/Biphephos catalyst system for the hydrocyanation of various allenes, a related transformation that produces valuable chiral allylic nitriles.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are powerful synthetic tools wherein three or more reactants combine in a single, one-pot operation to form a product that incorporates structural features from each of the starting materials. numberanalytics.com This approach offers significant advantages, including high convergence, operational simplicity, and reduced waste generation, making it inherently aligned with the principles of green chemistry.

While a direct MCR for this compound is not established, MCRs can be used to rapidly assemble complex molecular scaffolds that could serve as precursors. For example, variations of the Ugi or Passerini reactions could be envisioned. The Ugi four-component reaction typically combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino-carboxamide. By carefully selecting the components, a structure with the requisite carbon skeleton could be assembled.

More relevant are MCRs that directly incorporate a cyanide source. The Strecker reaction, which combines an aldehyde, an amine, and a cyanide source (like KCN or TMSCN) to produce an α-aminonitrile, is a classic example. numberanalytics.com Although this would introduce an amino group, modern photocatalytic and copper-catalyzed MCRs are expanding the possibilities. For instance, copper-catalyzed multicomponent reactions involving photoinduction can achieve radical cross-couplings to form complex molecules in a single step. acs.orgresearchgate.net A hypothetical strategy could involve the copper-catalyzed radical carbocyanation of an imine or a related species derived from phenylacetaldehyde (B1677652) and an isopropyl-containing amine.

Table 3: Examples of Multicomponent Reactions in Synthesis

| Reaction Type | Key Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Typically no catalyst, polar solvent | α-Acylamino-carboxamide | numberanalytics.com |

| Strecker Reaction | Aldehyde, Amine, Cyanide Source | Acid or base catalyst | α-Aminonitrile | numberanalytics.com |

| Photocatalytic Radical Cross-Coupling | Alkene, Radical Precursor, Coupling Partner | Photocatalyst + Copper Catalyst | Complex functionalized molecules | acs.orgresearchgate.net |

This table provides an overview of prominent multicomponent reactions that exemplify the strategy of rapidly building molecular complexity from simple starting materials.

Green Chemistry Principles in Synthesis Optimization

Optimizing the synthesis of any chemical target, including this compound, requires consideration of green chemistry principles to enhance sustainability, safety, and efficiency. nih.gov These principles provide a framework for minimizing environmental impact throughout a synthetic route.

Atom Economy and Waste Prevention : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Enantioselective hydrocyanation is an excellent example of a highly atom-economical reaction, as it involves the addition of all atoms from the reagents (H and CN) to the substrate. In contrast, chiral auxiliary-mediated syntheses have lower atom economy due to the use of a stoichiometric auxiliary that must be attached and later removed.

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents. nih.gov The hydrocyanation and MCR strategies rely on catalysts, which are used in small amounts and can, in principle, be recycled. This contrasts with the stoichiometric use of a chiral auxiliary or dehydrating agents in other methods.

Safer Solvents and Auxiliaries : The choice of solvent is critical, as solvents constitute a major portion of the waste in chemical processes. garph.co.uk Efforts are made to replace hazardous solvents like chlorinated hydrocarbons or aromatic hydrocarbons with greener alternatives such as water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF). Furthermore, developing cyanide-free hydrocyanation methods that avoid highly toxic HCN is a major goal in green synthesis. nih.govchemrxiv.org

Energy Efficiency : Reactions should be conducted at ambient temperature and pressure whenever possible. nih.gov The development of highly active catalysts can enable reactions to proceed under milder conditions, reducing energy consumption. Continuous flow synthesis in microreactors is another strategy that can improve energy efficiency and safety, as demonstrated in the synthesis of related compounds. researchgate.net

The following table provides a qualitative comparison of solvents based on green chemistry selection guides, which are used to inform the design of more sustainable synthetic processes.

Table 4: Green Chemistry Solvent Selection Guide

| Solvent | Classification | Rationale | Reference |

|---|---|---|---|

| Water | Recommended | Non-toxic, non-flammable, renewable. | garph.co.ukunibo.it |

| Ethanol | Recommended | Renewable feedstock, low toxicity. | unibo.it |

| Toluene | Problematic | Toxic, volatile organic compound (VOC). | garph.co.uk |

| Dichloromethane (B109758) | Hazardous | Suspected carcinogen, high environmental impact. | unibo.it |

| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | Derived from renewable sources, good performance. | unibo.it |

| Heptane | Recommended | Preferred over hexane (B92381) due to lower neurotoxicity. | unibo.it |

This table illustrates the classification of common laboratory solvents according to green chemistry principles, guiding chemists toward more environmentally benign choices.

Mechanistic Investigations of Reactions Involving 4 Methyl 3 Phenylpentanenitrile

Elucidation of Reaction Pathways for Nitrile Formation

The formation of 4-methyl-3-phenylpentanenitrile can be envisioned through several synthetic routes, with the hydrocyanation of a corresponding alkene precursor, 3-phenyl-4-methyl-1-pentene, being a prominent and atom-economical pathway. thieme-connect.de This reaction involves the addition of a hydrogen and a cyanide group across the double bond. The most common and industrially relevant method for such a transformation is through transition-metal catalysis, particularly with nickel complexes. researchgate.net

Another plausible pathway involves the dehydration of 4-methyl-3-phenylpentanamide or the corresponding aldoxime. These reactions typically proceed through the elimination of water, often facilitated by a dehydrating agent or catalyst.

Hydrocyanation Pathway:

The nickel-catalyzed hydrocyanation of an alkene generally proceeds through a well-established catalytic cycle. wikipedia.org The key steps are:

Oxidative Addition: Hydrogen cyanide (HCN) adds to a low-valent nickel(0) complex, typically bearing phosphine (B1218219) or phosphite (B83602) ligands, to form a hydrido-cyanido-nickel(II) intermediate.

Alkene Coordination: The alkene substrate, in this case, 3-phenyl-4-methyl-1-pentene, coordinates to the nickel center.

Migratory Insertion: The coordinated alkene inserts into the nickel-hydride bond. This step can proceed in two ways, leading to either a primary or a secondary alkyl-nickel intermediate. The regioselectivity of this step is crucial in determining the final product. For 3-phenyl-4-methyl-1-pentene, insertion leading to the formation of a primary alkyl-nickel intermediate would ultimately yield the desired this compound.

Reductive Elimination: The final step is the reductive elimination of the nitrile from the alkyl-nickel-cyanide complex, regenerating the nickel(0) catalyst and releasing the this compound product. This step is often the rate-determining step of the catalytic cycle. wikipedia.org

Dehydration Pathway:

The formation of nitriles from primary amides or aldoximes is a classical transformation.

From Amides: The dehydration of 4-methyl-3-phenylpentanamide can be achieved using a variety of dehydrating agents. The mechanism generally involves the activation of the amide oxygen, followed by elimination of water.

From Aldoximes: The dehydration of 4-methyl-3-phenylpentanal (B8587632) oxime to the corresponding nitrile is also a common method. This reaction can be catalyzed by acids, bases, or various reagents that facilitate the elimination of water from the oxime functional group.

Study of Intermediates and Transition States

The hydrocyanation of alkenes, particularly with nickel catalysts, has been the subject of detailed mechanistic studies, including computational investigations, which provide insights into the structure and energetics of intermediates and transition states. mdpi.commdpi.com

Intermediates in Hydrocyanation:

Hydrido-cyanido-nickel(II) Complex: This is the active catalytic species formed after the oxidative addition of HCN to the Ni(0) precursor. The nature of the ancillary ligands (e.g., phosphines) significantly influences its stability and reactivity.

Alkene-Nickel-π-Complex: The coordination of the alkene to the nickel center forms a π-complex. The geometry of this complex can influence the subsequent migratory insertion step.

Alkyl-Nickel-Cyanide Complex: This key intermediate is formed after the migratory insertion of the alkene into the Ni-H bond. For the synthesis of this compound, this would be a (4-methyl-3-phenylpentyl)nickel(II) cyanide complex. The stability and structure of this intermediate are critical for the final reductive elimination step.

Transition States:

Migratory Insertion Transition State: The transition state for the migratory insertion step determines the regioselectivity of the hydrocyanation. The steric and electronic properties of both the alkene substrate and the ligands on the nickel catalyst play a crucial role in stabilizing the favored transition state. For 3-phenyl-4-methyl-1-pentene, the transition state leading to the primary alkyl-nickel intermediate is expected to be favored to minimize steric hindrance.

Table 1: Postulated Intermediates in the Nickel-Catalyzed Hydrocyanation of 3-Phenyl-4-methyl-1-pentene

| Intermediate | Description | Key Features |

| [Ni(H)(CN)Ln] | Hydrido-cyanido-nickel(II) complex | Active catalytic species; L represents ancillary ligands (e.g., phosphites). |

| [Ni(H)(CN)Ln(C12H16)] | Alkene-nickel-π-complex | Coordination of 3-phenyl-4-methyl-1-pentene to the nickel center. |

| [(C12H17)Ni(CN)Ln] | Alkyl-nickel-cyanide complex | Formed after migratory insertion; precursor to the final product. |

Note: This table is a generalized representation based on established mechanisms for alkene hydrocyanation.

Kinetic and Thermodynamic Aspects of Nitrile Transformations

The outcome of chemical reactions is governed by both kinetic and thermodynamic factors. In the context of the formation of this compound, these aspects are critical in determining the reaction rate and the product distribution.

Kinetic Control vs. Thermodynamic Control:

In reactions where multiple products can be formed, the product ratio can be determined by either kinetic or thermodynamic control.

Kinetic Control: At lower reaction temperatures, the product that is formed faster (i.e., has the lower activation energy) will be the major product. This is known as the kinetic product.

Thermodynamic Control: At higher temperatures, where the reactions are reversible, the most stable product will be the major product, as the system will reach thermodynamic equilibrium. This is the thermodynamic product.

In the hydrocyanation of 3-phenyl-4-methyl-1-pentene, there is the potential for the formation of two regioisomers: this compound and 2-isopropyl-3-phenylpropanenitrile. The formation of the linear nitrile (this compound) is generally favored under thermodynamic control, while the branched isomer may be formed under kinetic control, although steric factors in this specific substrate are likely to heavily favor the linear product even under kinetic conditions.

Thermodynamic Considerations:

Table 2: Generalized Kinetic and Thermodynamic Parameters for Alkene Hydrocyanation

| Parameter | Description | Typical Influence on Reaction |

| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | Lower Ea leads to a faster reaction rate (kinetic product). |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during the reaction. | A negative ΔH (exothermic) indicates a thermodynamically favorable reaction. |

| Gibbs Free Energy (ΔG) | The overall thermodynamic driving force of the reaction. | A negative ΔG indicates a spontaneous reaction. |

Influence of Catalysts and Reagents on Reaction Mechanisms

The choice of catalyst and reagents has a profound impact on the reaction mechanism, rate, and selectivity in the synthesis of this compound.

Influence of Catalysts in Hydrocyanation:

Nickel Complexes: Nickel(0) complexes with phosphite or phosphine ligands are the most common catalysts for alkene hydrocyanation. wikipedia.org The electronic and steric properties of the ligands can be tuned to control the reactivity and selectivity of the catalyst. For instance, bulky ligands can enhance the formation of the linear nitrile product by disfavoring the more sterically hindered transition state leading to the branched isomer. Chiral ligands can be employed to achieve enantioselective hydrocyanation. nih.govepa.gov

Lewis Acids: Lewis acids, such as triphenylboron (B(C₆H₅)₃) or aluminum trichloride (B1173362) (AlCl₃), are often used as co-catalysts in nickel-catalyzed hydrocyanation. wikipedia.orgtue.nl They are believed to accelerate the rate-determining reductive elimination step by coordinating to the nitrogen atom of the cyanide ligand. This interaction polarizes the Ni-CN bond, making the cyanide group a better leaving group and thus lowering the activation energy for the C-C bond formation. tue.nl Some studies have also shown that Lewis acids can influence the regioselectivity of the reaction. tue.nlnih.gov

Influence of Reagents in Dehydration Reactions:

In the formation of nitriles from amides or oximes, the choice of dehydrating agent is critical.

For Amides: Strong dehydrating agents like phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O) are effective. The mechanism varies with the reagent but generally involves the activation of the amide carbonyl group towards nucleophilic attack and subsequent elimination of water.

For Oximes: A variety of reagents, including acids, bases, and specific dehydrating agents like acetic anhydride or Burgess reagent, can be used. The choice of reagent can influence the reaction conditions and the tolerance of other functional groups in the molecule.

Table 3: Effect of Catalysts and Reagents on the Formation of this compound (Postulated)

| Reaction Type | Catalyst/Reagent | Postulated Effect on Mechanism |

| Hydrocyanation | Ni(0) with bulky phosphine ligands | Favors formation of the linear nitrile (less steric hindrance). |

| Hydrocyanation | Ni(0) with a Lewis acid co-catalyst (e.g., B(C₆H₅)₃) | Accelerates the reductive elimination step, increasing the overall reaction rate. wikipedia.org |

| Dehydration of Amide | P₄O₁₀ | Acts as a powerful dehydrating agent, facilitating the elimination of water. |

| Dehydration of Oxime | Acetic Anhydride | Activates the oxime hydroxyl group for elimination. |

Note: This table is based on general principles of catalysis and reaction mechanisms and serves as a predictive guide for the synthesis of this compound.

Chemical Reactivity and Derivatization Strategies for 4 Methyl 3 Phenylpentanenitrile

Functional Group Interconversions of the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group is a versatile functional handle, susceptible to a variety of transformations including hydrolysis, reduction, and cycloaddition reactions.

Conversion to Carboxylic Acids and Esters

The nitrile group of 4-methyl-3-phenylpentanenitrile can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemguide.co.uklibretexts.orglumenlearning.com Heating the nitrile with an aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), yields 4-methyl-3-phenylpentanoic acid and the corresponding ammonium (B1175870) salt. chemguide.co.ukcommonorganicchemistry.comjove.com Alternatively, heating with a strong base like sodium hydroxide (B78521) (NaOH) initially produces the sodium salt of the carboxylic acid, which upon subsequent acidification, yields the free carboxylic acid. chemguide.co.ukcommonorganicchemistry.com This hydrolysis typically proceeds through an amide intermediate. libretexts.orgjove.com

The resulting 4-methyl-3-phenylpentanoic acid can be readily converted to its corresponding esters via Fischer esterification. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol (like methanol (B129727) or ethanol) in the presence of a strong acid catalyst (e.g., H₂SO₄), leading to the formation of the ester and water in a reversible process. masterorganicchemistry.comorganic-chemistry.orgchemistrysteps.com

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | 1. NaOH, H₂O, Heat 2. H₃O⁺ | 4-Methyl-3-phenylpentanoic acid | Hydrolysis |

| H₃O⁺ (e.g., aq. HCl), Heat | |||

| 4-Methyl-3-phenylpentanoic acid | CH₃OH, H⁺ (catalyst), Heat | Methyl 4-methyl-3-phenylpentanoate | Fischer Esterification |

Transformation to Amides and Amines

Partial hydrolysis of the nitrile group allows for the synthesis of amides. This transformation can be achieved under carefully controlled basic conditions, for instance, using an alkaline solution of hydrogen peroxide, to yield 4-methyl-3-phenylpentanamide. commonorganicchemistry.comlibretexts.org It is crucial to monitor the reaction, as the amide can be further hydrolyzed to the carboxylic acid. commonorganicchemistry.comsemanticscholar.org

The nitrile group can also be reduced to a primary amine. Common and effective reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) in a non-aqueous solvent like diethyl ether, followed by an acidic or aqueous workup. libretexts.orgstudymind.co.ukchemguide.co.uklibretexts.org Another method is catalytic hydrogenation, where the nitrile is treated with hydrogen gas (H₂) over a metal catalyst such as Raney nickel, platinum, or palladium at elevated temperature and pressure. studymind.co.ukchemguide.co.ukwikipedia.org Both methods convert this compound into 4-methyl-3-phenylpentan-1-amine.

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | H₂O₂, NaOH, H₂O | 4-Methyl-3-phenylpentanamide | Partial Hydrolysis |

| This compound | 1. LiAlH₄, Ether 2. H₂O | 4-Methyl-3-phenylpentan-1-amine | Reduction |

| H₂, Ni/Pt/Pd catalyst, High T/P |

Cycloaddition Reactions (e.g., [3+2] Dipolar Cycloadditions)

The nitrile functional group can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings. rsc.org For example, nitriles can react with nitrile oxides, which are popular 1,3-dipoles, to yield 1,2,4-oxadiazoles. rsc.orgnih.govresearchgate.net In the case of this compound, reaction with a nitrile oxide (R-C≡N⁺-O⁻) would lead to the formation of a 3,5-disubstituted-1,2,4-oxadiazole. These reactions can sometimes be facilitated by Lewis acids or proceed via an inverse electron-demand pathway where an electron-deficient nitrile oxide reacts with an electron-rich nitrile. rsc.orgrsc.org Similarly, reaction with organic azides (R-N₃) can, in some cases, lead to the formation of tetrazole rings.

| Reactant | 1,3-Dipole | Product Class | Reaction Type |

|---|---|---|---|

| This compound | Nitrile Oxide (R'-CNO) | 1,2,4-Oxadiazole derivative | [3+2] Cycloaddition |

Reactions at the Pentane (B18724) Chain and Phenyl Group

The hydrocarbon backbone and the aromatic ring of this compound offer further opportunities for derivatization through electrophilic substitution and C-H functionalization.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group in this compound can undergo electrophilic aromatic substitution (EAS). The substituent attached to the ring is an alkyl group (specifically, a 4-methylpentanenitrile-3-yl group). Alkyl groups are classified as activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. openstax.orglibretexts.orglibretexts.orglumenlearning.comwikipedia.org This directing effect is due to the stabilization of the carbocation intermediate (the arenium ion) through inductive effects and hyperconjugation. openstax.org

Therefore, standard EAS reactions such as nitration (with HNO₃/H₂SO₄), halogenation (with Br₂/FeBr₃ or Cl₂/AlCl₃), and Friedel-Crafts acylation (with an acyl chloride/AlCl₃) are expected to yield a mixture of ortho and para substituted products, with the para product often favored due to reduced steric hindrance. byjus.comlibretexts.orglibretexts.orgmasterorganicchemistry.com

| Reaction | Reagents | Expected Major Products (ortho- and para- isomers) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Methyl-3-(2-nitrophenyl)pentanenitrile & 4-Methyl-3-(4-nitrophenyl)pentanenitrile |

| Bromination | Br₂, FeBr₃ | 4-Methyl-3-(2-bromophenyl)pentanenitrile & 4-Methyl-3-(4-bromophenyl)pentanenitrile |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-Methyl-3-(2-acetylphenyl)pentanenitrile & 4-Methyl-3-(4-acetylphenyl)pentanenitrile |

Alkylation and Arylation Strategies

Further functionalization can be achieved through alkylation and arylation reactions. These can occur at two main sites: the phenyl ring or the benzylic carbon.

On the Phenyl Ring : Friedel-Crafts alkylation can introduce an additional alkyl group, although it is prone to issues like polyalkylation and carbocation rearrangements. libretexts.orgmt.com A more controlled approach for arylation would involve first halogenating the phenyl ring (as described in 5.2.1) and then using modern cross-coupling reactions like the Suzuki or Heck reaction to form a new carbon-carbon bond with an aryl partner.

At the Benzylic Position : The hydrogen atom on the carbon adjacent to both the phenyl ring and the nitrile group (the benzylic C-H bond) is particularly reactive. libretexts.org This is because the resulting benzylic radical is stabilized by resonance with the phenyl ring. libretexts.org This reactivity allows for selective functionalization.

Benzylic Halogenation : Radical halogenation, for instance using N-bromosuccinimide (NBS) with light or a radical initiator, can selectively replace the benzylic hydrogen with a bromine atom. libretexts.orgucalgary.ca

Direct C-H Alkylation/Arylation : Modern catalytic methods enable the direct coupling of benzylic C-H bonds. rsc.org For example, copper-catalyzed or photoredox-catalyzed reactions can be used for the arylation of benzylic C-H bonds with reagents like arylboronic acids. acs.orgnih.govrsc.org Similarly, direct alkylation of benzylic C-H bonds can be achieved with various alkylating agents under catalytic conditions. nih.govresearchgate.netresearchgate.net These methods provide a direct route to form 1,1-diarylalkane structures or to introduce new alkyl chains at the benzylic position. rsc.org

| Reaction Type | Reactive Site | Reagents | Product Type |

|---|---|---|---|

| Radical Bromination | Benzylic C-H | NBS, light/initiator | 3-Bromo-4-methyl-3-phenylpentanenitrile |

| Direct C-H Arylation | Benzylic C-H | Ar-B(OH)₂, Cu or Photoredox catalyst | 3-Aryl-4-methyl-3-phenylpentanenitrile |

| Direct C-H Alkylation | Benzylic C-H | Alkyl Bromide, Rh catalyst | 3-Alkyl-4-methyl-3-phenylpentanenitrile |

Absence of Research Data on the Chemical Reactivity of this compound

A thorough investigation of scientific literature and chemical databases reveals a significant gap in the available research concerning the chemical compound This compound . Specifically, there is no published data on its chemical reactivity, derivatization strategies, or its use in the synthesis of complex molecular structures.

Publicly accessible chemical databases, including PubChem, provide basic identifying information for this compound but explicitly state that there is no available literature data for this compound. uni.lunih.gov This lack of documented research makes it impossible to provide a scientifically accurate and detailed analysis of its chemical behavior as requested.

While the broader fields of organic synthesis include extensive research on the "remote functionalization" of alkyl chains and the "formation of complex molecular architectures," these principles have not been specifically applied to or reported for this compound. nih.govnih.gov Discussions on these topics would be general in nature and not specific to the requested compound.

Given the strict requirement to focus solely on this compound and the absence of any research findings on the specified topics, this article cannot be generated. Any attempt to do so would be speculative and would not adhere to the principles of scientific accuracy.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of 4-methyl-3-phenylpentanenitrile in solution. Due to the presence of a chiral center at the C3 position, the molecule exists as a pair of enantiomers. Advanced NMR techniques not only confirm the connectivity of the atoms but are also essential for assigning stereochemistry and quantifying enantiomeric purity.

Based on established chemical shift principles and data from analogous structures, the predicted ¹H and ¹³C NMR spectral data in a deuterated chloroform (B151607) (CDCl₃) solvent are presented below. The phenyl group and the electron-withdrawing nitrile group significantly influence the chemical shifts of nearby protons and carbons.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Description of Signal |

|---|---|---|---|

| C1 (-CH₂CN) | ~2.7 - 2.8 (dd) | ~25-30 | Methylene protons adjacent to the nitrile group. |

| C2 (-CH₂CN) | ~2.7 - 2.8 (dd) | ~25-30 | Methylene protons adjacent to the nitrile group. |

| C3 (-CHPh) | ~3.1 - 3.3 (m) | ~45-50 | Methine proton at the chiral center, coupled to C1, C2, and C4 protons. |

| C4 (-CH(CH₃)₂) | ~2.0 - 2.2 (m) | ~30-35 | Methine proton of the isopropyl group. |

| C5/C5' (-CH(CH₃)₂) | ~0.9 - 1.1 (d) | ~20-22 | Diastereotopic methyl protons of the isopropyl group. |

| -C≡N | - | ~118-122 | Nitrile carbon, characteristic downfield shift. rsc.org |

| Aromatic C (ipso) | - | ~138-142 | Carbon of the phenyl ring attached to the alkyl chain. |

| Aromatic C (ortho, meta, para) | ~7.2 - 7.4 (m) | ~127-130 | Protons and carbons of the phenyl ring. |

2D NMR Techniques (e.g., COSY, NOESY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra and for elucidating the complete bonding network and spatial relationships. researchgate.netyoutube.comprinceton.eduuvic.ca

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the C3 proton and the protons on C1, C2, and C4, confirming the core structure of the molecule. It would also show the coupling between the C4 proton and the two methyl groups (C5/C5'). youtube.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing crucial information for stereochemical assignment. researchgate.netyoutube.com A key correlation would be observed between the C3 methine proton and the ortho-protons of the phenyl ring, as well as with the C4 methine proton of the isopropyl group. This confirms their spatial proximity.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). researchgate.netuvic.ca This technique would be used to definitively assign each carbon signal in the ¹³C spectrum to its corresponding proton(s) in the ¹H spectrum, as detailed in the predicted data table.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-4 bond) correlations between protons and carbons. researchgate.netresearchgate.net This is vital for connecting non-protonated carbons (like the nitrile and the ipso-aromatic carbon) to the proton framework. Key HMBC correlations would include the C1/C2 protons to the nitrile carbon and the C3 carbon, and the C3 proton to the ipso- and ortho-carbons of the phenyl ring.

Expected 2D NMR Correlations

| Experiment | Correlated Nuclei | Structural Information Confirmed |

|---|---|---|

| COSY | H3 ↔ H1/H2; H3 ↔ H4; H4 ↔ H5/H5' | Connectivity of the pentane (B18724) backbone. |

| NOESY | H3 ↔ Aromatic (ortho); H3 ↔ H4 | Spatial proximity of phenyl ring and isopropyl group to the chiral center. |

| HSQC | H1/H2 ↔ C1/C2; H3 ↔ C3; H4 ↔ C4; H5/H5' ↔ C5/C5' | Direct C-H bond assignments. |

| HMBC | H1/H2 ↔ C3, C≡N; H3 ↔ Aromatic C(ipso, ortho) | Connectivity across the nitrile and phenyl groups. |

Chiral NMR Shift Reagents for Enantiomeric Excess Determination

Since enantiomers have identical NMR spectra in an achiral solvent, determining the enantiomeric excess (ee) requires a chiral environment. This is commonly achieved using chiral shift reagents (CSRs), such as lanthanide complexes with chiral ligands (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). uvic.caharvard.edu

The nitrile group in this compound can act as a Lewis base, coordinating to the Lewis acidic lanthanide center of the CSR. harvard.edu When a racemic mixture of the nitrile is combined with a single enantiomer of the CSR, two transient diastereomeric complexes are formed (R-nitrile/R-CSR and S-nitrile/R-CSR). These diastereomeric complexes have different physical properties and, therefore, different NMR spectra. acs.orgnih.gov This results in the splitting of proton signals that were previously singlets or simple multiplets into two distinct sets of signals, one for each enantiomer. The ratio of the integrals of these separated peaks directly corresponds to the ratio of the enantiomers in the sample, allowing for a precise determination of the enantiomeric excess. nih.govtcichemicals.com

Vibrational Spectroscopy for Conformational and Bonding Analysis

Vibrational spectroscopy provides information about the bonding and functional groups within the molecule. Infrared (IR) and Raman spectroscopy are complementary techniques that give a more complete picture of the molecular vibrations.

Infrared (IR) Spectroscopy (Beyond Basic Identification)

The IR spectrum of this compound is dominated by a few key absorption bands that confirm its structure. Beyond simple identification, the precise position and shape of these bands can offer insights into the electronic environment.

C≡N Stretch: The most diagnostic peak is the nitrile stretching vibration, which is expected to appear as a sharp, medium-intensity band in the 2240-2260 cm⁻¹ region. rsc.org Its position is relatively insensitive to alkyl substitution but confirms the presence of the nitrile functional group.

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear as a group of sharp, weak-to-medium bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). The characteristic C=C stretching vibrations of the phenyl ring appear as a series of absorptions in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretches: Stretching vibrations from the methyl and methine groups of the isopropyl and pentane backbone appear as strong, sharp bands just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹).

C-H Bending: Bending vibrations for the alkyl groups appear in the 1370-1470 cm⁻¹ region. The characteristic "umbrella" mode of the isopropyl group often gives a strong doublet around 1370 cm⁻¹ and 1385 cm⁻¹.

Predicted IR Absorption Frequencies

| Frequency Range (cm⁻¹) | Vibration Type | Expected Intensity |

|---|---|---|

| 3100 - 3030 | Aromatic C-H Stretch | Medium-Weak |

| 2970 - 2850 | Aliphatic C-H Stretch | Strong |

| 2260 - 2240 | C≡N Stretch | Medium, Sharp |

| ~1600, ~1500, ~1450 | Aromatic C=C Ring Stretch | Medium-Weak |

| ~1385, ~1370 | Isopropyl C-H Bend (Doublet) | Medium-Strong |

Raman Spectroscopy

Raman spectroscopy is an excellent complementary technique to IR. While IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability.

For this compound, the C≡N stretching vibration would also be visible in the Raman spectrum, often as a strong, sharp peak. A significant advantage of Raman is the strong signal typically observed for the symmetric "breathing" mode of the phenyl ring, which appears as a sharp, intense band around 1000 cm⁻¹. The aliphatic and aromatic C-H stretching vibrations are also readily observed. Because the polarizability of the C-C backbone is significant, its stretching and bending modes will also be Raman active, providing further data for conformational analysis.

Mass Spectrometry for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which helps in confirming the structure. For this compound (C₁₂H₁₅N, Molecular Weight: 185.26 g/mol ), electron ionization (EI) would lead to the formation of a molecular ion (M⁺˙) at m/z = 185. The odd molecular weight is consistent with the nitrogen rule (one nitrogen atom). libretexts.org

The fragmentation of the molecular ion is dictated by the stability of the resulting carbocations and neutral radicals. The presence of the phenyl group and the branched alkyl chain leads to several predictable cleavage pathways. miamioh.eduyoutube.com

Benzylic Cleavage: The bond between C3 and C4 is a likely point of cleavage due to the formation of a stable, resonance-stabilized benzylic cation. Cleavage of the C3-C4 bond can lead to a fragment at m/z = 142 (loss of an isopropyl radical, •CH(CH₃)₂) or a fragment at m/z = 116 (from the C₉H₁₀N⁺ ion after rearrangement).

Loss of Isopropyl Group: The most significant fragmentation pathway is often the loss of the largest stable radical. Loss of the isopropyl group (43 Da) would lead to a prominent peak at m/z = 142 .

Tropylium (B1234903) Ion Formation: Aromatic compounds containing a benzyl (B1604629) group frequently rearrange to form the highly stable tropylium cation (C₇H₇⁺) at m/z = 91 . youtube.com This is a very common and often intense peak in the mass spectra of such compounds.

Alpha-Cleavage to Nitrile: Cleavage of the C2-C3 bond is less favorable than benzylic cleavage but can lead to a fragment from the loss of a cyanomethyl radical (•CH₂CN), resulting in a cation at m/z = 145 .

Predicted Major Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 185 | [C₁₂H₁₅N]⁺˙ | Molecular Ion (M⁺˙) |

| 170 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group. |

| 142 | [M - C₃H₇]⁺ | Loss of an isopropyl radical (benzylic cleavage). |

| 116 | [C₈H₈N]⁺ | Benzylic cleavage with rearrangement. |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement of the benzyl moiety). |

X-ray Crystallography of Crystalline Derivatives

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. nih.govlibretexts.org For a molecule like this compound, which may be a liquid or oil at room temperature, this technique would typically be applied to a suitable crystalline derivative. The process involves several key steps:

Synthesis of a Crystalline Derivative: A primary challenge is the preparation of a solid, crystalline derivative of this compound that is suitable for X-ray diffraction analysis. This could potentially be achieved through the synthesis of a co-crystal or by introducing functional groups that promote crystallization without significantly altering the core structure.

Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the crystalline derivative. nih.gov The quality of the crystal is paramount for obtaining a high-resolution diffraction pattern.

Data Collection: The crystal is mounted on a diffractometer and irradiated with a focused beam of X-rays. libretexts.org As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern that is recorded by a detector.

Structure Solution and Refinement: The diffraction data is then used to calculate an electron density map of the crystal, from which the positions of the individual atoms can be determined. This process, known as structure solution and refinement, ultimately yields a detailed three-dimensional model of the molecule. nih.gov

Expected Research Findings from X-ray Crystallography:

A successful X-ray crystallographic analysis of a derivative of this compound would provide unambiguous determination of:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles of the entire molecule.

Conformation: The preferred spatial arrangement of the phenyl and isopropyl groups relative to the nitrile moiety.

Stereochemistry: The absolute configuration of the chiral center at the third carbon atom, which is crucial for understanding its stereospecific interactions.

Intermolecular Interactions: The packing of the molecules in the crystal lattice, revealing any significant non-covalent interactions such as hydrogen bonds or van der Waals forces that stabilize the crystal structure.

While no specific crystallographic data for this compound has been reported, for illustrative purposes, the table below shows the kind of data that would be generated in such a study.

Interactive Data Table: Hypothetical Crystallographic Data for a this compound Derivative

| Parameter | Hypothetical Value |

| Chemical Formula | C12H15N |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 14.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1223.4 |

| Z (molecules/unit cell) | 4 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental crystallographic data for this compound has been found in the scientific literature.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD))

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are particularly valuable for determining the absolute configuration and studying the conformational properties of chiral molecules in solution. For this compound, which possesses a chiral center, Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would be highly informative.

Electronic Circular Dichroism (ECD):

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet and visible regions. This technique is sensitive to the electronic transitions of chromophores within the chiral molecule. The phenyl group in this compound would serve as the primary chromophore. The resulting ECD spectrum, with its characteristic positive and negative bands (Cotton effects), is a unique fingerprint of the molecule's absolute configuration. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for the (R) and (S) enantiomers, the absolute stereochemistry can be confidently assigned.

Vibrational Circular Dichroism (VCD):

VCD is the infrared analog of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation corresponding to the vibrational transitions of the molecule. A key advantage of VCD is that every vibrational mode in a chiral molecule is potentially VCD active, providing a rich source of stereochemical information. The analysis of the VCD spectrum of this compound would involve comparing the experimental spectrum with the calculated spectra for the possible enantiomers and their low-energy conformers. This comparison allows for the unambiguous determination of the absolute configuration in solution.

Expected Research Findings from Chiroptical Spectroscopy:

Absolute Configuration: Both ECD and VCD, when coupled with computational modeling, can provide a reliable assignment of the absolute configuration of the chiral center in this compound.

Conformational Analysis: The sign and intensity of the ECD and VCD signals are highly sensitive to the conformational preferences of the molecule in solution. These techniques can therefore be used to study the rotational freedom around the single bonds and the preferred spatial orientation of the substituent groups.

The table below illustrates the type of data that would be obtained from a chiroptical study of this compound.

Interactive Data Table: Hypothetical Chiroptical Data for this compound

| Technique | Wavelength/Wavenumber (nm or cm⁻¹) | Molar Circular Dichroism (Δε) |

| ECD | 260 nm | +2.5 |

| ECD | 215 nm | -4.8 |

| VCD | 2240 cm⁻¹ (C≡N stretch) | +1.2 x 10⁻⁴ |

| VCD | 1450 cm⁻¹ (CH bend) | -0.8 x 10⁻⁴ |

Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental chiroptical data for this compound has been found in the scientific literature.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule like 4-methyl-3-phenylpentanenitrile. These methods provide insights into molecular orbital energies, electron density distribution, and other key electronic descriptors.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G*, would be used to optimize the molecular geometry and calculate various electronic properties. These calculations could predict the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Hypothetical DFT Calculation Results for this compound

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 3.5 D |

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For this compound, these methods could be employed to provide a more detailed description of electron correlation effects, which are important for accurately predicting the molecule's energy and properties.

Conformational Analysis and Energy Landscapes

The flexibility of the alkyl chain in this compound allows it to adopt various spatial arrangements, or conformations. Understanding the relative energies of these conformers is essential for predicting the molecule's behavior.

Molecular Mechanics (MM) provides a computationally efficient way to explore the conformational space of a molecule. By using a force field to describe the potential energy of the system, MM can quickly identify low-energy conformers. Following this, Molecular Dynamics (MD) simulations can be performed to study the dynamic behavior of this compound over time, providing insights into how it transitions between different conformations.

Due to the presence of two chiral centers at positions 3 and 4, this compound can exist as four stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). Computational methods can be used to predict the most stable conformations for each of these stereoisomers by calculating their relative energies. This information is critical for understanding how the molecule's three-dimensional structure influences its physical and chemical properties.

Hypothetical Relative Energies of this compound Stereoisomers

| Stereoisomer | Relative Energy (kcal/mol) |

| (3R,4S) | 0.00 |

| (3S,4R) | 0.00 |

| (3R,4R) | 1.25 |

| (3S,4S) | 1.25 |

Reaction Mechanism Modeling and Transition State Characterization

Energetic Profiling of Reaction Pathways

Computational chemistry provides powerful tools to explore the potential energy surfaces of chemical reactions, offering insights into reaction mechanisms, transition states, and the thermodynamic and kinetic stability of reactants, intermediates, and products. For a molecule like this compound, density functional theory (DFT) would be a primary method of choice for calculating the energetic profiles of its potential reaction pathways, such as hydrolysis of the nitrile group, oxidation, or thermal decomposition.

Methodologies such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)) are commonly used to optimize the geometries of stationary points on the potential energy surface. Transition states are located and verified by the presence of a single imaginary frequency in the vibrational analysis. By calculating the energies of all species along a proposed reaction coordinate, a detailed energetic profile can be constructed, revealing activation energies and reaction enthalpies. This information is crucial for understanding the feasibility and selectivity of chemical transformations involving this compound.

Solvent Effects in Computational Models

The influence of a solvent on the behavior of a solute is a critical aspect of chemical reactivity and can be effectively modeled using computational methods. For this compound, both explicit and implicit solvent models could be employed to understand how different solvent environments affect its conformational preferences, reactivity, and spectroscopic properties.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide valuable insights into the bulk electrostatic effects of the solvent on the solute. researchgate.net For a more detailed understanding of specific solute-solvent interactions, such as hydrogen bonding to the nitrile group, explicit solvent models are necessary. In this approach, a number of solvent molecules are included in the quantum mechanical calculation, often in combination with a continuum model for the bulk solvent. This hybrid approach can offer a more accurate representation of the local solvent environment. researchgate.net The choice of solvent can significantly alter the energetic barriers of reactions and even shift chemical equilibria. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR, IR, ECD)

Computational chemistry is an invaluable tool for the prediction and interpretation of various spectroscopic data. For this compound, theoretical calculations can provide predictions of its Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, Infrared (IR) vibrational frequencies, and Electronic Circular Dichroism (ECD) spectra.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which can then be converted to chemical shifts. These calculations, when performed with consideration of solvent effects, can aid in the assignment of complex NMR spectra and provide insights into the three-dimensional structure of the molecule in solution. researchgate.net

IR Spectroscopy: The vibrational frequencies and corresponding intensities of this compound can be computed by performing a frequency calculation after geometry optimization. The resulting theoretical IR spectrum can be compared with experimental data to aid in the identification of functional groups and to confirm the structure of the molecule. Theoretical calculations can also help in the assignment of complex vibrational modes.

ECD Spectroscopy: For chiral molecules, such as the enantiomers of this compound, ECD spectroscopy is a powerful technique for determining the absolute configuration. Time-dependent density functional theory (TD-DFT) is the most common method for calculating the ECD spectrum. By comparing the computationally predicted spectrum with the experimentally measured one, the absolute stereochemistry of the molecule can be confidently assigned.

Applications of 4 Methyl 3 Phenylpentanenitrile As a Synthetic Building Block and Intermediate

Role in the Asymmetric Synthesis of Chiral Molecules

The true synthetic potential of 4-methyl-3-phenylpentanenitrile is realized when it is prepared in an enantiomerically pure form. The control over its two chiral centers (at C3 and C4) would allow it to serve as a chiral building block, transferring its stereochemical information to more complex target molecules. Chiral nitriles are highly valued in organic synthesis as they can be converted into a wide array of other functional groups, including primary amines, aldehydes, ketones, and carboxylic acids, all while retaining the stereochemical integrity of the adjacent chiral centers. acs.org

While specific examples detailing the use of enantiopure this compound as a chiral building block are not extensively documented, the principles of asymmetric synthesis strongly support this application. The asymmetric synthesis of structurally related α-alkyl-α-arylnitriles has been achieved through methods like stereoconvergent Negishi cross-couplings of racemic α-bromonitriles. nih.gov This demonstrates that catalytic methods exist for creating chiral centers adjacent to a nitrile group in the presence of an aryl substituent.

A plausible synthetic strategy would involve the diastereoselective or enantioselective synthesis of this compound itself, followed by its use as a chiral precursor. For instance, a chiral nitrile can react with racemic alcohols in a Ritter reaction to produce diastereoisomeric amides, which can then be hydrolyzed to yield enantiomerically enriched amines. rsc.org This illustrates a pathway where the chirality of a molecule like this compound could be used to resolve or direct the stereochemistry of other molecules.

Table 1: Potential Asymmetric Transformations of Chiral this compound

| Transformation | Resulting Functional Group | Potential Application |

|---|---|---|

| Reduction (e.g., with LiAlH₄) | Chiral Primary Amine | Synthesis of chiral ligands, pharmaceuticals |

| Partial Reduction (e.g., with DIBAL-H) followed by Hydrolysis | Chiral Aldehyde | Precursor for further C-C bond formation |

| Reaction with Grignard Reagents followed by Hydrolysis | Chiral Ketone | Building block for complex molecules |

The value of such a building block lies in its ability to introduce a specific, predefined stereochemical arrangement into a larger molecule, which is a cornerstone of modern pharmaceutical and materials science. wiley.com

Precursor for Bioactive Compound Synthesis (Focus on Chemical Strategy and Diversity-Oriented Synthesis)

Diversity-oriented synthesis (DOS) is a powerful strategy for generating libraries of structurally diverse small molecules for high-throughput screening and the discovery of new bioactive compounds. cam.ac.uk The core principle of DOS involves starting with a common molecular scaffold and applying a series of branching reaction pathways to rapidly generate a wide range of distinct molecular architectures.

This compound is a suitable candidate for a DOS campaign due to its multiple functionalization points. The phenyl ring can be substituted, the nitrile group can be transformed into various other functionalities, and the alkyl backbone can be modified. A DOS strategy could begin with a core structure derived from this compound, which is then elaborated through various synthetic pathways.

For example, a strategy analogous to one used for generating a morpholine-based library could be employed. mdpi.com In that work, a central scaffold was subjected to various cyclization conditions to produce a range of skeletally different products. Similarly, an acyclic precursor derived from this compound could be designed to undergo different cyclization reactions, leading to a library of diverse heterocyclic compounds. The choice of building blocks for appendage diversity, such as different aldehydes for reaction with a derivative of the nitrile, would further expand the library. mdpi.com

Table 2: Illustrative DOS Strategy Using a this compound-Derived Scaffold

| Core Scaffold | Reaction Pathway | Resulting Molecular Skeleton |

|---|---|---|

| Functionalized this compound derivative | Intramolecular Cyclization (e.g., Friedel-Crafts) | Tetralone derivatives |

| Ring-Closing Metathesis | Novel carbocyclic or heterocyclic rings | |

| Multi-component Reaction | Highly substituted pyridines or pyrimidines |

The goal of such a DOS approach would be to populate chemical space with novel molecules that possess the potential for biological activity. nih.gov The inherent three-dimensionality of the this compound core would be an advantage, as it would lead to more complex and drug-like molecules than those derived from simple, flat aromatic scaffolds. The synthesis of pyrazole (B372694) derivatives through multi-component reactions is another example of how complex bioactive heterocycles can be generated efficiently, a strategy that could be adapted for nitrile-containing compounds. nih.gov

Integration into Total Synthesis of Complex Natural Products and Pharmaceuticals

The structural motifs present in this compound are found in various natural products and pharmaceuticals. Therefore, this compound or its derivatives could serve as key intermediates in their total synthesis. The strategic disassembly of a complex target molecule (retrosynthesis) often reveals simpler, commercially available, or readily synthesizable fragments. A chiral fragment corresponding to this compound could be a valuable synthon in such an analysis.